Chiral Configuration: (S)-Enantiomer vs. Racemic Mixture and (R)-Enantiomer
The target (S)-enantiomer (CAS 915720-71-7) is the specific stereoisomer employed in the Novartis protein kinase inhibitor patent WO2014/141104, where it undergoes Suzuki coupling to generate enantiomerically pure biaryl intermediates [1]. The racemic mixture (CAS 1346819-53-1) is commercially available at only 95% purity versus ≥98% for the (S)-enantiomer, and its use would produce a 1:1 mixture of diastereomers after coupling to a chiral fragment, requiring chiral separation and resulting in ≥50% material loss . The downstream B3GNT2 inhibitor compound 7j (derived from this (S)-building block) achieved an X-ray co-crystal structure at 2.32 Å resolution (PDB 8SZ3), confirming that the (S)-configuration is essential for the ligand's binding pose in the enzyme active site [2].
| Evidence Dimension | Enantiomeric purity and downstream diastereomeric outcome |
|---|---|
| Target Compound Data | (S)-enantiomer, ≥98% chemical purity, single stereoisomer; downstream coupling product is a single diastereomer |
| Comparator Or Baseline | Racemic mixture (CAS 1346819-53-1), 95% purity; yields 1:1 diastereomeric mixture requiring chiral separation |
| Quantified Difference | Racemate use results in ≥50% mass loss upon chiral resolution; ≥3% lower chemical purity; no PDB structural validation for (R)-derived ligands |
| Conditions | Commercial supplier specifications (Sigma-Aldrich, AKSci); Novartis patent WO2014/141104; Amgen J. Med. Chem. 2023, PDB 8SZ3 |
Why This Matters
For procurement decisions, selecting the (S)-enantiomer avoids the cost and yield loss of chiral separation and ensures the stereochemical integrity required for downstream structure-based drug design validated by X-ray crystallography.
- [1] CAFERRO, T.R.; CHEN, Z.; CHO, Y.S.; et al. (Novartis AG). WO2014/141104 A1. (S)-tert-butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate used as intermediate; downstream Suzuki coupling yield 80%. View Source
- [2] Jackson, J.J.; et al. J. Med. Chem. 2023, 66, 16120–16140. X-ray co-crystal structure of B3GNT2 with compound 7j at 2.32 Å resolution, PDB 8SZ3. View Source
